molecular formula C16H17F3N4O2S2 B3004273 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392296-81-0

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Número de catálogo: B3004273
Número CAS: 392296-81-0
Peso molecular: 418.45
Clave InChI: KZYWTBBCKOVLIZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative featuring a pivalamide group at the 2-position and a 2-oxoethylthio moiety at the 5-position. The latter is further substituted with a 2-(trifluoromethyl)phenylamino group. The 1,3,4-thiadiazole core is a pharmacophoric motif known for its role in enzyme inhibition and antimicrobial activity .

Propiedades

IUPAC Name

2,2-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2S2/c1-15(2,3)12(25)21-13-22-23-14(27-13)26-8-11(24)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYWTBBCKOVLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Structural Formula

N 5 2 oxo 2 2 trifluoromethyl phenyl amino ethyl thio 1 3 4 thiadiazol 2 yl pivalamide \text{N 5 2 oxo 2 2 trifluoromethyl phenyl amino ethyl thio 1 3 4 thiadiazol 2 yl pivalamide }

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The incorporation of the thiadiazole ring in N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has been shown to exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains .

Anticancer Potential

Research indicates that thiadiazole derivatives can possess anticancer properties. The compound has been explored for its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Studies have shown that related thiadiazole compounds exhibit cytotoxic effects against different cancer cell lines .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory activities. The mechanism may involve the inhibition of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Antiviral Properties

Some studies suggest that thiadiazole compounds could exhibit antiviral activities by interfering with viral replication processes. This area remains under investigation but presents a promising avenue for future research .

Synthesis and Characterization

The synthesis of N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves multi-step organic reactions that include:

  • Formation of the thiadiazole ring.
  • Introduction of the trifluoromethyl group.
  • Coupling reactions to attach the pivalamide moiety.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. The compound exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Comparación Con Compuestos Similares

Research Findings and Data

Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives
Compound Substituent at 5-Position Amide Group Key Features Molecular Weight (g/mol) Reference
Target Compound -S-CH2-C(O)-NH-(2-CF3C6H3) Pivalamide High lipophilicity, metabolic stability ~416 -
Compound 7 () -S-CH2-C(O)-NH-(p-Tolyl) 3-Phenylpropanamide Moderate steric bulk, lower electronegativity -
Compound I () -NH-(2-ClC6H3) None Electron-withdrawing chloro substituent -
Compound 4.1 () -NH-(5-Ph-1,3,4-thiadiazole) Acetamide Smaller amide, higher metabolic lability 383.69
Compound in -S-CH2-C(O)-NH-(3-CF3C6H3) 3,4-Dimethoxybenzamide Enhanced solubility, positional isomerism 498.5
Key Inferences
  • Trifluoromethyl vs. Methyl/Chloro : The target compound’s trifluoromethyl group offers superior electronic and steric properties for target engagement compared to methyl (Compound 7) or chloro (Compound I) derivatives .
  • Amide Bulk : Pivalamide’s tert-butyl group likely extends half-life relative to acetamide (Compound 4.1) or benzamide derivatives .

Q & A

Q. What conceptual frameworks guide the design of analogs with enhanced solubility?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the pivalamide group with polar moieties (e.g., PEG chains) while retaining thiadiazole-thioether pharmacophores .
  • LogP Optimization : Use Hansen solubility parameters to select co-solvents (e.g., DMSO:water mixtures) for formulation .

Characterization & Validation

Q. What advanced techniques confirm the compound’s solid-state conformation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–S = 1.74 Å) and dihedral angles to validate computational models .
  • PXRD : Compare experimental and simulated patterns to detect polymorphic forms .

Q. How can LC-MS/MS improve purity assessment compared to traditional TLC?

  • Methodological Answer :
  • High-Resolution MS : Detect trace impurities (e.g., dehalogenated byproducts) with ppm accuracy .
  • HPLC-DAD : Quantify residual solvents (e.g., ethanol) using C18 columns and gradient elution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.